An In-depth Technical Guide to 1-Cyclobutylmethyl-1H-indole-2,3-dione: Synthesis, Potential Biological Activities, and Research Perspectives
An In-depth Technical Guide to 1-Cyclobutylmethyl-1H-indole-2,3-dione: Synthesis, Potential Biological Activities, and Research Perspectives
This guide provides a comprehensive technical overview of 1-Cyclobutylmethyl-1H-indole-2,3-dione, a derivative of the versatile 1H-indole-2,3-dione (isatin) scaffold. For researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical data, outlines robust synthetic strategies, and explores the potential biological activities of this compound class, drawing upon the extensive research conducted on its structural analogs.
A Note on the Subject Compound: Direct experimental data on 1-Cyclobutylmethyl-1H-indole-2,3-dione is limited in publicly accessible literature. Therefore, this guide leverages the wealth of information available for the parent isatin core and its various N-substituted derivatives to provide a well-grounded perspective on its potential properties and applications. The isatin moiety is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities.[1][2] The N-substituent, in this case, a cyclobutylmethyl group, is anticipated to modulate these activities through steric and lipophilic effects.
Part 1: Core Chemical and Physical Data
1-Cyclobutylmethyl-1H-indole-2,3-dione is a specific derivative of isatin, characterized by a cyclobutylmethyl group attached to the nitrogen atom of the indole ring.
| Property | Value | Source |
| CAS Number | 913547-44-1 | [3] |
| Linear Formula | C13H13NO2 | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| InChI Key | NLPIYUDVQYVCMP-UHFFFAOYSA-N | [3] |
Part 2: Synthesis of N-Alkylated Isatins: A General Protocol
The synthesis of 1-Cyclobutylmethyl-1H-indole-2,3-dione can be achieved through the N-alkylation of isatin. Several methods have been reported for the N-alkylation of isatins, often employing a suitable alkylating agent in the presence of a base.[4] A common and effective method involves the use of an alkyl halide and a carbonate base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]
Experimental Protocol: General N-Alkylation of Isatin
This protocol describes a general procedure for the synthesis of N-alkylated isatins, which can be adapted for the synthesis of 1-Cyclobutylmethyl-1H-indole-2,3-dione using cyclobutylmethyl bromide as the alkylating agent.
Materials:
-
1H-indole-2,3-dione (Isatin)
-
Cyclobutylmethyl bromide (or other suitable alkyl halide)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
To a stirred solution of isatin (1.0 equivalent) in anhydrous DMF at room temperature, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension for 30 minutes at room temperature to facilitate the formation of the isatin anion.
-
Add the alkylating agent (e.g., cyclobutylmethyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated isatin.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-alkylated isatins.
Part 3: Potential Biological Activities and Therapeutic Applications
The isatin scaffold is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide range of biological targets. The introduction of an N-substituent can significantly influence the potency, selectivity, and pharmacokinetic properties of these derivatives.
Anticonvulsant Activity
N-substituted isatin derivatives have been extensively investigated for their anticonvulsant properties.[6][7][8] Studies have shown that modifications at the N1 position of the isatin ring can lead to compounds with significant activity in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[9][10] The lipophilicity conferred by the alkyl substituent is believed to play a crucial role in the compound's ability to cross the blood-brain barrier and interact with its neurological targets. The cyclobutylmethyl group in the title compound would increase its lipophilicity compared to unsubstituted isatin, potentially enhancing its anticonvulsant potential.
Antiviral Activity
Isatin derivatives have demonstrated broad-spectrum antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and severe acute respiratory syndrome coronavirus (SARS-CoV).[1][11][12][13] The mechanism of action can vary, but often involves the inhibition of viral enzymes or the interference with viral replication processes. For instance, some isatin derivatives have been shown to inhibit HIV-1 reverse transcriptase.[1] The nature of the N-substituent can impact the antiviral potency and spectrum of activity.
Kinase Inhibition and Anticancer Potential
A significant area of research for indole-2,3-dione derivatives is in the field of oncology, particularly as kinase inhibitors.[14][15] Several receptor tyrosine kinases (RTKs) are validated targets for cancer therapy, and isatin-based compounds have been shown to selectively inhibit various RTKs, including those of vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF).[15][16] The N-substituent can influence the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the kinase. The bulky and hydrophobic cyclobutylmethyl group could potentially enhance binding to certain kinase targets.
Enzyme Inhibition
Beyond kinases, isatin derivatives have been identified as inhibitors of other enzyme classes. For example, they have been shown to be potent and selective inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs.[17][18] The inhibitory potency of isatin analogs against CEs has been correlated with their hydrophobicity.[17] This suggests that 1-Cyclobutylmethyl-1H-indole-2,3-dione, with its lipophilic substituent, could be a potential candidate for CE inhibition.
Illustrative Signaling Pathway: Kinase Inhibition
Caption: Proposed mechanism of action for an N-substituted isatin as a kinase inhibitor.
Part 4: Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of 1-Cyclobutylmethyl-1H-indole-2,3-dione as a kinase inhibitor, a standard in vitro kinase assay can be performed. This protocol provides a general framework for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Cyclobutylmethyl-1H-indole-2,3-dione against a specific protein kinase.
Materials:
-
Recombinant human protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
1-Cyclobutylmethyl-1H-indole-2,3-dione (test compound)
-
Staurosporine or other known kinase inhibitor (positive control)
-
Kinase reaction buffer
-
96-well filter plates or other appropriate assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Add the serially diluted test compound or control (positive and vehicle controls) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or using a fluorescent analog).
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 5: Future Directions and Conclusion
While specific biological data for 1-Cyclobutylmethyl-1H-indole-2,3-dione remains to be published, the extensive body of research on N-substituted isatin derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the cyclobutylmethyl group is likely to enhance its lipophilicity, which may improve its pharmacokinetic profile and potency in various biological systems.
Future research should focus on the following areas:
-
Efficient Synthesis and Characterization: Development and optimization of a scalable synthetic route for 1-Cyclobutylmethyl-1H-indole-2,3-dione, followed by full spectroscopic characterization.
-
Broad-Spectrum Biological Screening: Evaluation of the compound's activity in a diverse range of biological assays, including anticonvulsant, antiviral, and anticancer screens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with different N-substituents to establish clear SARs and optimize for potency and selectivity.
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